molecular formula C22H19BrN2O4 B5088004 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one

1-(4-Bromophenyl)-3-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one

Cat. No.: B5088004
M. Wt: 455.3 g/mol
InChI Key: OCFDVZNLMFCRQN-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of bromine, methoxy, and nitro functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one can be achieved through a multi-step process involving the following key reactions:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a strong base like sodium hydride (NaH).

    Nitration: The nitro group can be introduced through nitration using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3).

    Condensation: The final step involves the condensation of the brominated, methoxylated, and nitrated phenyl rings with a suitable ketone precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide (OH-), cyanide (CN-), or amines (NH2) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, H2/Pd-C

    Substitution: NaOH, KCN, NH3

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amino derivatives

    Substitution: Hydroxylated, cyanated, or aminated products

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups can also influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one
  • 1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-3-(4-nitroanilino)propan-1-one
  • 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-3-(4-aminoanilino)propan-1-one

Uniqueness

1-(4-Bromophenyl)-3-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one is unique due to the combination of bromine, methoxy, and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O4/c1-29-20-12-4-15(5-13-20)21(14-22(26)16-2-6-17(23)7-3-16)24-18-8-10-19(11-9-18)25(27)28/h2-13,21,24H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFDVZNLMFCRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Br)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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